3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one
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Overview
Description
3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is a complex organic compound that features a chromen-2-one core structure substituted with a fluoro-methylbenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the condensation of salicylaldehyde with an appropriate ketone under acidic conditions to form the chromen-2-one structure. The fluoro-methylbenzenesulfonyl group can be introduced through a sulfonylation reaction using 4-fluoro-3-methylbenzenesulfonyl chloride as the sulfonylating agent .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The fluoro and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of 3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluoro-methylbenzenesulfonyl group can enhance binding affinity and specificity, while the chromen-2-one core can participate in various chemical interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-3-methylbenzenesulfonyl chloride
- 3-fluoro-4-methylbenzenesulfonyl chloride
- 4-fluoro-2-methylbenzenesulfonyl chloride
Uniqueness
3-(4-fluoro-3-methylbenzenesulfonyl)-6-methyl-2H-chromen-2-one is unique due to the combination of its chromen-2-one core and the fluoro-methylbenzenesulfonyl group. This combination imparts specific chemical and biological properties that are not present in similar compounds. For example, the presence of the fluoro group can enhance the compound’s stability and binding affinity, while the chromen-2-one core can provide additional sites for chemical modification .
Properties
IUPAC Name |
3-(4-fluoro-3-methylphenyl)sulfonyl-6-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FO4S/c1-10-3-6-15-12(7-10)9-16(17(19)22-15)23(20,21)13-4-5-14(18)11(2)8-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGDICSWHHVZGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC(=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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